2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

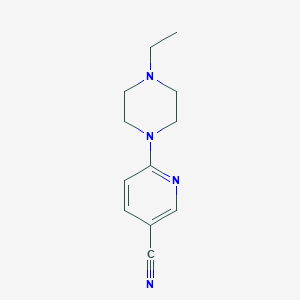

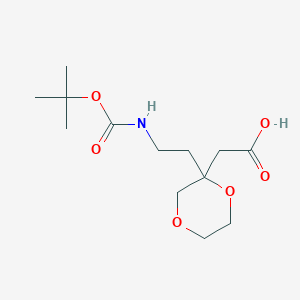

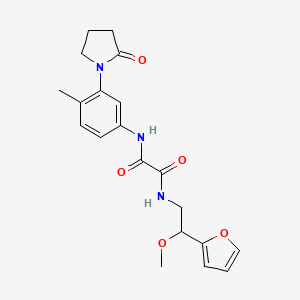

The compound “2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid” contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds similar to “2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid” has been reported in the literature . For instance, the synthesis of a related compound involved the use of di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C . Another method involved adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0 °C, then warming to ambient temperature .Molecular Structure Analysis

The molecular structure of this compound is complex, with a BOC group attached to an amino group, which is part of a larger organic structure . The BOC group can be removed under certain conditions, such as with strong acids like trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis

The BOC group in the compound can be removed under certain conditions . This can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The removal of the BOC group is a key step in many chemical reactions involving this compound .Scientific Research Applications

Amino Acid and Peptide Derivative Synthesis

2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid and related compounds are extensively used in the synthesis of amino acid and peptide derivatives. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in the synthesis of peptide chains. This protection strategy is crucial for preventing unwanted reactions at the amine site during peptide assembly. The Boc group can be cleaved under mild acidic conditions, allowing for the selective deprotection of amines in the presence of other sensitive functional groups. For example, Ehrlich-Rogozinski demonstrated the quantitative cleavage of the Boc group from N-blocked amino acids and peptides, providing a method for the accurate determination of Boc-protected derivatives (Ehrlich-Rogozinski, 1974).

Organic Synthesis and Modification

The versatility of compounds like 2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid extends beyond peptide synthesis into broader areas of organic synthesis. For example, the synthesis and polymerization of novel amino acid-derived acetylene monomers have been explored for the creation of polymers with unique properties. These monomers undergo polymerization to afford polymers with potential applications in materials science (Gao, Sanda, & Masuda, 2003).

Chemical Analysis and Characterization

In chemical analysis, derivatives of 2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid are used for the derivatization of amino acids for analytical purposes. For instance, the derivatization of amino acids with specific reagents allows for their rapid analysis and separation by techniques such as gas chromatography, facilitating the study of amino acid enantiomers (Abe et al., 1996).

Novel Compound Synthesis

Research continues into the synthesis of novel compounds utilizing the Boc group for protection. For instance, the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives has been investigated for industrial applications, demonstrating the broad utility of Boc-protected intermediates in synthesizing compounds with potential applications in materials science and electronics (Shafi, Rajesh, & Senthilkumar, 2021).

Future Directions

properties

IUPAC Name |

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,4-dioxan-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)20-11(17)14-5-4-13(8-10(15)16)9-18-6-7-19-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBNAPZEFHPHAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1(COCCO1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2985137.png)

![1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol](/img/structure/B2985147.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2985149.png)

![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2985154.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2985155.png)